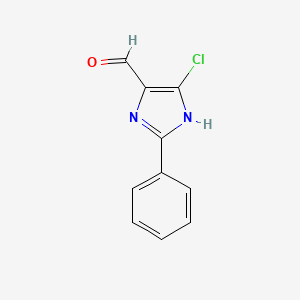
1-(4-bromo-2-methylphenyl)-1H-pyrrole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrole derivatives is a topic of interest in several papers. For instance, paper discusses the synthesis of pyrrolo[1,2-a]quinoxaline derivatives using 1-(2-isocyanophenyl)pyrrole and a Lewis acid catalyst. Similarly, paper describes the preparation of 1-(2-isocyanophenyl)pyrroles and their reactions with various reagents to yield pyrrolo[1,2-a]quinoxalines with different substituents. Although these papers do not directly describe the synthesis of "1-(4-bromo-2-methylphenyl)-1H-pyrrole," they provide insight into the methods that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial for understanding their chemical behavior. Paper examines the crystal structure of a pyrazolo[3,4-b]pyridine derivative with a bromophenyl group, which is structurally related to the compound of interest. The study reveals how substituents on the aromatic ring can influence the overall conformation and intermolecular interactions of the molecule. Paper also discusses the crystal structure of a quinoline derivative with a bromophenyl group, providing insights into the possible conformations and interactions in bromophenyl-substituted heterocycles.
Chemical Reactions Analysis
The reactivity of pyrrole derivatives can be influenced by the substituents on the pyrrole ring and the phenyl ring. Paper explores the reactivity of pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, indicating that the substitution pattern on the pyrrole nucleus is critical for biological activity. Paper investigates the binding affinities of pyrrole analogues for dopamine receptors, showing that the pyrrole moiety plays a significant role in receptor selectivity. These studies suggest that "1-(4-bromo-2-methylphenyl)-1H-pyrrole" could also exhibit interesting reactivity patterns, potentially useful in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are determined by their molecular structure. Paper describes the synthesis of a chromeno[4,3-b]pyrrole derivative and its crystal structure, which includes information on the conformation of the pyrrolidine ring and the orientation of the benzene rings. This information can be useful in predicting the properties of related compounds like "1-(4-bromo-2-methylphenyl)-1H-pyrrole." Paper presents the synthesis of a pyrazolyl-pyrrole derivative and its crystal structure, which exhibits hydrogen bonding that could affect the compound's solubility and stability.
Applications De Recherche Scientifique
Inhibitory Properties
1-(4-bromo-2-methylphenyl)-1H-pyrrole and its derivatives have shown promise as inhibitors in various chemical processes. For example, derivatives of 1H-pyrrole have been studied as inhibitors of glycolic acid oxidase. These compounds have shown potential in in vitro studies as competitive inhibitors and have demonstrated significant reduction in urinary oxalate levels in animal models (Rooney et al., 1983).
Organic Synthesis and Chemical Reactions
1-(4-bromo-2-methylphenyl)-1H-pyrrole has been utilized in organic synthesis, particularly in light-mediated annulation reactions with arylalkynes to form pyrrolo[1,2-a]quinoline and ullazines. These reactions highlight the versatility of 1H-pyrrole in synthesizing complex organic structures (Das, Ghosh, & Koenig, 2016).
Corrosion Inhibition
1H-pyrrole derivatives have been found to be effective as corrosion inhibitors for carbon steel in acidic environments. These derivatives show increased inhibition efficiency with concentration and adhere to the steel surface predominantly through a chemisorption process. Their effectiveness has been validated through various electrochemical methods (Zarrouk et al., 2015).
Luminescent Polymers
Derivatives of 1H-pyrrole have been used in the synthesis of luminescent polymers. These polymers exhibit strong fluorescence and solubility in common organic solvents, making them suitable for potential applications in optoelectronics and sensing technologies (Zhang & Tieke, 2008).
Mécanisme D'action
Without specific context, it’s difficult to determine the mechanism of action for this compound. If it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-bromo-2-methylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQFVLPFCPDFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286911 | |
| Record name | 1-(4-Bromo-2-methylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-methylphenyl)-1H-pyrrole | |
CAS RN |
383137-70-0 | |
| Record name | 1-(4-Bromo-2-methylphenyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383137-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2-methylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



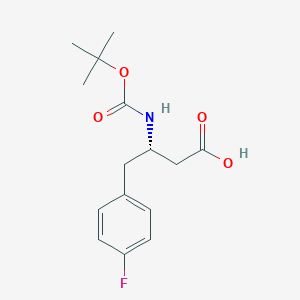
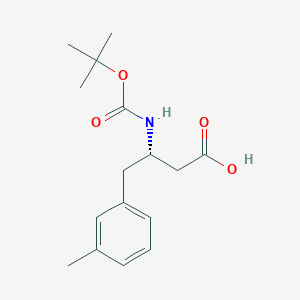

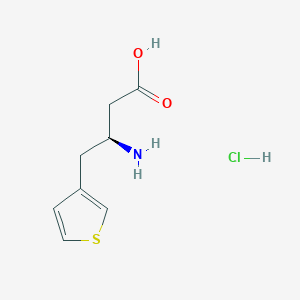
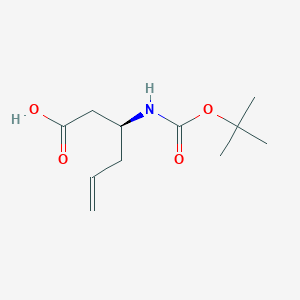

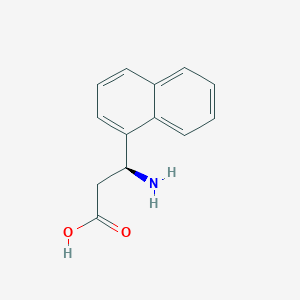

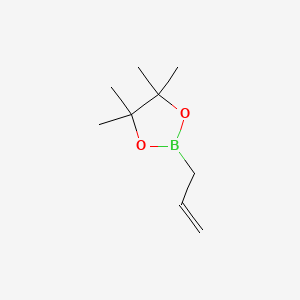
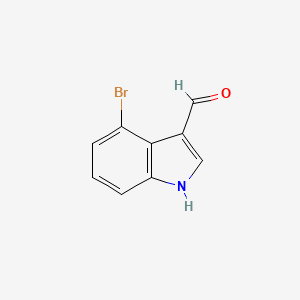
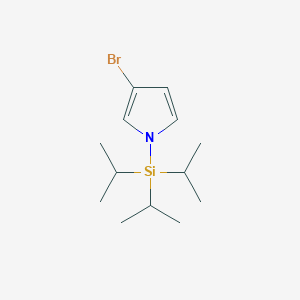
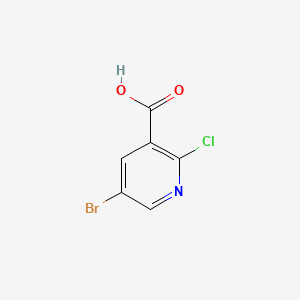
![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)
